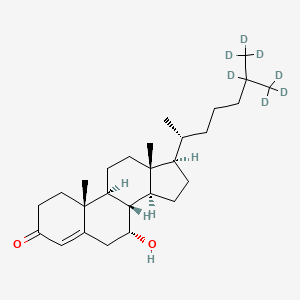

7alpha-Hydroxy-4-cholesten-3-one-d7

Description

Significance of 7α-Hydroxy-4-cholesten-3-one (C4) as a Key Intermediate in Bile Acid Biosynthesis

The significance of C4 lies in its position as a stable precursor to the two primary bile acids in humans: cholic acid and chenodeoxycholic acid. wikipedia.org The conversion of C4 to these bile acids involves several subsequent enzymatic reactions. wikipedia.org Due to its direct correlation with CYP7A1 activity, serum levels of C4 are often measured as a biomarker for hepatic bile acid production. nih.govmetabolon.com Elevated serum concentrations of C4 can be indicative of conditions such as bile acid malabsorption, where the inefficient reabsorption of bile acids in the ileum leads to a compensatory increase in their synthesis by the liver. taylorandfrancis.comlabcorp.com

The following table summarizes the pivotal role of C4 in the bile acid synthesis pathway:

| Precursor | Intermediate | Key Enzyme | End Products |

| Cholesterol | 7α-hydroxycholesterol | Cholesterol 7α-hydroxylase (CYP7A1) | - |

| 7α-hydroxycholesterol | 7α-Hydroxy-4-cholesten-3-one (C4) | 3β-hydroxy-Δ5-C27-steroid oxidoreductase | Cholic acid, Chenodeoxycholic acid |

Role of Deuterated Analogs (7α-Hydroxy-4-cholesten-3-one-d7) as Stable Isotope Standards and Tracers

In modern biomedical research, particularly in the field of metabolomics, the accurate quantification of endogenous compounds is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for this purpose. nih.govsigmaaldrich.com However, the accuracy of LC-MS/MS can be affected by various factors, including matrix effects and variations in instrument response. sigmaaldrich.comresearchgate.net To overcome these challenges, stable isotope-labeled internal standards are employed. sigmaaldrich.com

7α-Hydroxy-4-cholesten-3-one-d7 is a deuterated analog of C4, meaning that seven hydrogen atoms in its structure have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This subtle change in mass allows it to be distinguished from the naturally occurring, non-deuterated C4 by a mass spectrometer. nih.gov Because it is chemically and physically almost identical to the endogenous compound, 7α-Hydroxy-4-cholesten-3-one-d7 serves as an ideal internal standard for the quantification of C4 in biological samples like plasma and serum. nih.govresearchgate.net When a known amount of the deuterated standard is added to a sample, any variations in sample preparation or analysis will affect both the standard and the endogenous compound equally, allowing for a highly accurate determination of the endogenous C4 concentration. nih.govsigmaaldrich.com

The use of deuterated standards like 7α-Hydroxy-4-cholesten-3-one-d7 is crucial for ensuring the reliability and reproducibility of quantitative data in research and clinical settings. caymanchem.com

Overview of Academic Research Applications Focusing on Metabolic Pathways and Mechanistic Investigations

The application of 7α-Hydroxy-4-cholesten-3-one-d7 is intrinsically linked to the study of its non-deuterated counterpart, C4. By enabling precise quantification of C4, the deuterated standard has been instrumental in a variety of research applications aimed at understanding metabolic pathways and investigating the mechanisms of certain diseases.

One of the primary research applications is in the study of bile acid malabsorption and its connection to chronic diarrhea. nih.gov Research has shown a strong correlation between serum C4 levels and the severity of bile acid malabsorption. researchgate.net The use of 7α-Hydroxy-4-cholesten-3-one-d7 as an internal standard in LC-MS/MS methods allows for the development of robust and high-throughput assays to measure C4 in patient samples. nih.gov These assays are valuable tools in studies investigating the prevalence of bile acid malabsorption in conditions like irritable bowel syndrome with diarrhea (IBS-D) and Crohn's disease. taylorandfrancis.comlabcorp.com

Furthermore, research into the regulation of cholesterol metabolism and bile acid synthesis utilizes the accurate measurement of C4. For instance, studies investigating the effects of new drugs on cholesterol homeostasis or the farnesoid X receptor (FXR), a key regulator of bile acid synthesis, rely on precise C4 measurements to assess changes in the rate of bile acid production. metabolon.com

In the context of genetic metabolic disorders, such as cerebrotendinous xanthomatosis, the analysis of intermediates in the bile acid pathway, including C4, is crucial for understanding the disease's pathophysiology. nih.govnih.gov Research in this area has utilized isotope dilution-mass spectrometry, a technique that benefits from the availability of stable isotope-labeled standards, to demonstrate the accumulation of C4 and other precursors in affected individuals. nih.gov

The following table provides a summary of research applications where the precise quantification of C4, facilitated by its deuterated standard, is critical:

| Research Area | Application | Key Findings Enabled by Accurate C4 Measurement |

| Gastroenterology | Diagnosis and investigation of bile acid malabsorption. | Correlation between elevated serum C4 and chronic diarrhea. researchgate.netnih.gov |

| Pharmacology | Assessing the efficacy of drugs targeting cholesterol metabolism and bile acid synthesis. | Measurement of changes in bile acid production in response to therapeutic interventions. metabolon.com |

| Metabolic Disorders | Understanding the pathophysiology of diseases like cerebrotendinous xanthomatosis. | Identification of accumulated bile acid precursors in affected patients. nih.gov |

Structure

3D Structure

Propriétés

Formule moléculaire |

C27H44O2 |

|---|---|

Poids moléculaire |

407.7 g/mol |

Nom IUPAC |

(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24-,25+,26+,27-/m1/s1/i1D3,2D3,17D |

Clé InChI |

IOIZWEJGGCZDOL-CTNVFXSSSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)C([2H])([2H])[2H] |

SMILES canonique |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |

Origine du produit |

United States |

Chemical Synthesis and Stable Isotope Incorporation of 7α Hydroxy 4 Cholesten 3 One D7

Methodologies for the Chemical Synthesis of 7α-Hydroxy-4-cholesten-3-one Precursors for Deuteration

The synthesis of 7α-Hydroxy-4-cholesten-3-one-d7 typically commences with the preparation of a deuterated precursor, most commonly a deuterated form of cholesterol or a closely related sterol. A key intermediate in this pathway is deuterated 7α-hydroxycholesterol.

One established method for preparing a suitable deuterated precursor involves the use of [2,2,3,4,4,6-²H₆]-cholesterol nih.govresearchgate.net. This starting material provides a steroid nucleus with strategically placed deuterium (B1214612) atoms that are retained through subsequent synthetic steps. The synthesis of deuterated 7α-hydroxycholesterol from this labeled cholesterol is a critical step. While various methods for the 7α-hydroxylation of cholesterol are known, including enzymatic and chemical approaches, the specific adaptation of these methods for deuterated substrates is essential to maintain high isotopic enrichment.

An alternative approach to precursor synthesis involves the enzymatic conversion of cholesterol. The initial steps in the biosynthesis of bile acids from cholesterol involve the sequential 7α-hydroxylation by cholesterol 7α-hydroxylase, followed by oxidation at the C-3 position and isomerization of the double bond to the Δ⁴-position to yield 7α-hydroxycholest-4-en-3-one nih.gov. This biosynthetic pathway can be mimicked in a laboratory setting to produce the non-deuterated compound, and with a deuterated cholesterol substrate, can be adapted for the synthesis of the deuterated analog.

A practical laboratory-scale synthesis of a precursor, 3β,7α-cholest-5-ene-3,7-diol, has been described, which involves the reduction of 3β-(benzoyloxy)-cholest-5-en-7-one followed by chromatographic separation of the 7α- and 7β-hydroxy diastereomers and subsequent removal of the C-3 benzoyl group nih.gov. This diol can then be oxidized to 7α-Hydroxy-4-cholesten-3-one. For the synthesis of the deuterated analog, this process would need to start with a deuterated version of the initial cholest-5-en-7-one derivative.

Strategies for Site-Specific Deuterium Labeling and Enrichment in 7α-Hydroxy-4-cholesten-3-one-d7

The most common strategy for producing 7α-Hydroxy-4-cholesten-3-one-d7 involves the use of a pre-labeled cholesterol precursor where the deuterium atoms are located on the side chain. Specifically, the commercially available 7α-Hydroxy-4-cholesten-3-one-d7 is typically labeled at the 25, 26, 26, 26, 27, 27, and 27 positions of the cholestane side chain caymanchem.com. This site-specific labeling is achieved by starting the synthesis with a cholesterol molecule that has a deuterated side chain.

Once a suitable deuterated precursor, such as deuterated 7α-hydroxycholesterol, is obtained, the final step is the oxidation of the 3β-hydroxyl group and isomerization of the double bond from the 5,6-position to the 4,5-position. This transformation is often accomplished using enzymes like cholesterol oxidase from Brevibacterium sp. nih.gov. This enzymatic approach is highly specific and can be carried out under mild conditions, which helps to prevent the exchange of deuterium atoms and maintain high isotopic enrichment. The yield for this enzymatic conversion can be quite high, often exceeding 90% nih.gov.

The reaction catalyzed by 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7) is the natural biological process for this conversion, where 7α-hydroxycholesterol is oxidized and isomerized to 7α-Hydroxy-4-cholesten-3-one reactome.org. This enzymatic reaction can also be employed in a synthetic setting to produce the desired deuterated compound from a deuterated 7α-hydroxycholesterol precursor.

The selection of the labeling site is critical. Deuterium atoms placed on the stable carbon backbone of the side chain are less susceptible to exchange during chemical reactions or in biological systems compared to those at more labile positions. This stability is a crucial requirement for an internal standard used in quantitative analysis.

Characterization of Isotopic Purity and Chemical Identity for Research Standards

The chemical identity and isotopic purity of 7α-Hydroxy-4-cholesten-3-one-d7 are rigorously assessed to ensure its suitability as a research standard. A combination of analytical techniques is employed for this characterization.

Mass Spectrometry (MS) is a primary tool for determining the molecular weight and confirming the incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition of the molecule, including the number of deuterium atoms. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. The fragmentation of the deuterated compound will show characteristic mass shifts compared to the unlabeled compound, which can help to confirm the location of the deuterium labels on the side chain. For instance, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, specific multiple-reaction monitoring (MRM) transitions are used for both the unlabeled analyte and the deuterated internal standard. For 7α-Hydroxy-4-cholesten-3-one, a common transition is m/z 401.2 → m/z 177.1, while for the d7-labeled internal standard, the transition is m/z 408.2 → m/z 177.1 celerion.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for confirming the structure and assessing the isotopic labeling.

¹H NMR (Proton NMR) spectroscopy can indicate the absence of proton signals at the sites of deuteration. For example, the disappearance or significant reduction of signals corresponding to the protons at positions 25, 26, and 27 would confirm successful deuteration at these sites researchgate.net.

²H NMR (Deuterium NMR) spectroscopy directly detects the deuterium nuclei, providing information about the chemical environment of the deuterium atoms and confirming their presence at the expected positions. The combination of ¹H and ²H NMR can be a robust method for determining the isotopic abundance of deuterated compounds wiley.comhuji.ac.il.

Commercial suppliers of 7α-Hydroxy-4-cholesten-3-one-d7 typically provide a certificate of analysis that specifies the isotopic purity. This is often stated as a percentage of the deuterated forms (e.g., ≥99% deuterated forms from d₁ to d₇) caymanchem.com.

The following table summarizes the key analytical techniques used for the characterization of 7α-Hydroxy-4-cholesten-3-one-d7:

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | |

| High-Resolution MS (HRMS) | Accurate mass measurement, confirmation of elemental composition and number of deuterium atoms. |

| Tandem MS (MS/MS) | Fragmentation pattern, confirmation of deuterium label location. |

| Nuclear Magnetic Resonance (NMR) | |

| ¹H NMR | Absence of proton signals at deuterated positions. |

| ²H NMR | Direct detection of deuterium atoms and their chemical environment. |

| Chromatography | |

| High-Performance Liquid Chromatography (HPLC) | Chemical purity, separation from unlabeled compound and other impurities. |

Production of Research-Grade 7α-Hydroxy-4-cholesten-3-one-d7 for Analytical and Tracer Studies

The production of research-grade 7α-Hydroxy-4-cholesten-3-one-d7 involves stringent quality control measures to ensure its reliability for use in sensitive analytical methods and as a tracer in metabolic studies. The final product must have high chemical and isotopic purity, and its concentration in solution must be accurately known.

Purification: Following the chemical synthesis and deuterium incorporation, the crude product undergoes rigorous purification to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other byproducts. High-performance liquid chromatography (HPLC) is a common method for the final purification of deuterated standards. This technique allows for the separation of the desired deuterated compound from closely related impurities, ensuring high chemical purity.

Quality Control and Certification: The production of stable isotope-labeled standards for research and clinical applications is often performed under a robust quality management system, such as ISO 9001. For reference material producers, accreditation to ISO 17034 ensures competency in the manufacturing process and the assignment of material property values isotope.com. Manufacturers of cGMP (current Good Manufacturing Practices) materials follow even more stringent guidelines .

A comprehensive quality control process for a research-grade standard like 7α-Hydroxy-4-cholesten-3-one-d7 includes:

Identity Confirmation: Verified by techniques such as MS and NMR.

Chemical Purity Assessment: Typically determined by HPLC with UV or MS detection.

Isotopic Purity and Enrichment Determination: Assessed by MS to confirm the distribution of deuterated species and the percentage of the desired d7-labeled compound.

Concentration Verification: For standards provided as solutions, the concentration is accurately determined and verified.

The final product is typically supplied with a detailed certificate of analysis that documents the results of all quality control tests, providing the end-user with the necessary information to confidently use the standard in their analytical and tracer studies. The use of such a well-characterized, high-purity deuterated internal standard is essential for accurate quantification of endogenous 7α-Hydroxy-4-cholesten-3-one in various biological samples nih.gov.

Advanced Analytical Methodologies Employing 7α Hydroxy 4 Cholesten 3 One D7

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the sensitive and specific quantification of 7αC4 in complex biological matrices. elsevierpure.comresearchgate.netnih.gov The use of 7α-Hydroxy-4-cholesten-3-one-d7 as an internal standard is central to the accuracy and reliability of these methods. elsevierpure.comnih.govcaymanchem.com

Development and Optimization of Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Protocols

The development of ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods has significantly improved the speed and efficiency of 7αC4 analysis. These protocols are optimized to achieve rapid and robust quantification. For instance, a validated UHPLC-MS/MS method allows for a total run time of just 6 minutes per sample. nih.govnih.gov

Key aspects of UHPLC-MS/MS protocol optimization include the selection of an appropriate analytical column, mobile phases, and flow rate. A common choice for the stationary phase is a C18 column, which effectively separates 7αC4 from other matrix components. celerion.comsigmaaldrich.com Gradient elution using mobile phases such as water with a small percentage of formic acid and acetonitrile (B52724) with formic acid is typically employed to achieve optimal chromatographic resolution. celerion.com

The following table summarizes typical parameters for a UHPLC-MS/MS method for 7αC4 quantification:

| Parameter | Value |

| Chromatography | |

| UPLC System | Waters ACQUITY UPLC I-Class |

| Analytical Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Mass Spectrometer | SCIEX QTRAP 5500 |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Monitored Transitions | 7αC4: m/z 401.2 → 177.1; 7αC4-d7: m/z 408.2 → 177.1 |

This data is illustrative and based on a published method. celerion.com

Application of Electrospray Ionization (ESI-MS/MS) for Enhanced Detection

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of 7αC4 by LC-MS/MS. nih.gov ESI in positive ion mode is particularly effective for this compound, leading to the formation of a protonated molecule [M+H]+ which can be selectively monitored for quantification. celerion.comnih.gov The high efficiency of ESI in generating gas-phase ions from the liquid phase contributes significantly to the high sensitivity of LC-MS/MS methods for 7αC4.

The inherent challenge with analyzing oxysterols like 7αC4 is their lack of easily ionizable functional groups. nih.govacs.org However, the ketone group at the C-3 position allows for sufficient protonation under ESI conditions, enabling sensitive detection.

Strategies for Derivatization to Improve Sensitivity and Selectivity

To further enhance the sensitivity and selectivity of LC-MS/MS analysis, especially for oxysterols that are difficult to ionize, derivatization strategies are often employed. nih.govacs.org These chemical modifications introduce a charged or easily ionizable moiety to the analyte molecule.

Girard Derivatization: This technique involves reacting the ketone group of a steroid with a Girard reagent, such as Girard P or Girard T, to form a hydrazone. nih.govacs.orgnih.gov This introduces a permanently charged quaternary ammonium (B1175870) group, significantly increasing the ionization efficiency in ESI-MS. nih.govcaymanchem.com This "charge-tagging" approach can lead to a more than 1000-fold improvement in sensitivity for some oxysterols. nih.govacs.org While 7αC4 already possesses a ketone group amenable to this derivatization, it is more commonly applied to oxysterols with a 3β-hydroxy-Δ5 structure after enzymatic conversion to a 3-oxo-Δ4 steroid. nih.govacs.orgresearchgate.net

Picolinoyl Ester Formation: This strategy is employed for steroids containing hydroxyl groups. The hydroxyl group is esterified with picolinic acid, which contains a pyridine (B92270) ring that is readily protonated. nih.govresearchgate.net This derivatization can increase the ESI response by 5 to 10 times compared to the underivatized molecules. nih.govresearchgate.net While not directly applicable to the ketone group of 7αC4, it is a valuable technique for the broader analysis of steroid profiles that may include hydroxylated species. researchgate.net

Advanced Sample Preparation Methodologies for Complex Biological Matrices

The accurate quantification of 7αC4 in biological samples such as serum or plasma requires effective sample preparation to remove interfering substances like proteins and phospholipids. frontiersin.orgnih.gov

Protein Precipitation: This is a straightforward and widely used method for removing the bulk of proteins from a sample. frontiersin.orgyoutube.comyoutube.com It typically involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which causes the proteins to precipitate out of solution. elsevierpure.comsigmaaldrich.com The supernatant, containing the analyte of interest, can then be collected for further processing or direct injection into the LC-MS/MS system. sigmaaldrich.comyoutube.com

Salting-Out Assisted Liquid-Liquid Extraction (SALLE): SALLE is a modification of liquid-liquid extraction that utilizes a water-miscible solvent and a high concentration of salt. dntb.gov.uamdpi.comunipd.it The addition of salt, such as ammonium sulfate, reduces the solubility of the organic solvent in the aqueous phase, leading to phase separation and the extraction of the analyte into the organic layer. dntb.gov.uamdpi.com This technique combines the simplicity of protein precipitation with the high enrichment factor of a liquid-liquid extraction. dntb.gov.uamdpi.comresearchgate.net

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. nih.govnih.govresearchgate.net It involves passing the sample through a solid sorbent that retains the analyte of interest while allowing interfering components to pass through. The analyte is then eluted with a small volume of a strong solvent. C18-based SPE cartridges are commonly used for the extraction of bile acids and their precursors from biological fluids. nih.govresearchgate.net This method can achieve high recovery rates, often exceeding 80%. nih.gov

Implementation of Stable Isotope Dilution Mass Spectrometry (SID-MS) Utilizing 7α-Hydroxy-4-cholesten-3-one-d7 as Internal Standard

Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative analysis in mass spectrometry. researchgate.netnih.gov This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D). nih.govcaymanchem.com

7α-Hydroxy-4-cholesten-3-one-d7 is the ideal internal standard for the quantification of 7αC4. nih.govcaymanchem.com A known amount of the deuterated standard is added to the sample at the beginning of the sample preparation process. nih.gov Because the internal standard and the analyte have identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization. Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard equally.

The mass spectrometer is set to monitor the specific mass-to-charge ratios of both the unlabeled 7αC4 and the deuterated 7α-Hydroxy-4-cholesten-3-one-d7. celerion.com The concentration of the endogenous 7αC4 is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. nih.gov This approach corrects for variations in sample handling and matrix effects, leading to highly accurate and precise measurements. elsevierpure.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Based Quantification

While LC-MS/MS is the predominant technique for 7αC4 analysis, gas chromatography-mass spectrometry (GC-MS) has also been utilized. nih.govnih.gov GC-MS methods often require derivatization to increase the volatility and thermal stability of the analyte. For 7αC4, this typically involves converting the hydroxyl group to a silyl (B83357) ether and the ketone group to a methyloxime. nih.gov

Development of Gas Chromatography-Selected-Ion Monitoring (GC-SIM-MS) Techniques

Highly sensitive and specific methods for the determination of C4 in plasma have been developed based on stable isotope-dilution by gas chromatography-selected-ion monitoring mass spectrometry (GC-SIM-MS). nih.gov This technique offers high resolution and specificity, allowing for accurate quantification. In this approach, 7α-Hydroxy-4-cholesten-3-one-d7 is added to the biological sample at the beginning of the preparation process. nih.govoup.com After extraction and derivatization, the sample is introduced into the GC-MS system. The mass spectrometer is set to monitor specific ions characteristic of the derivatized analyte and its deuterated internal standard. The ratio of the peak area of the endogenous compound to that of the known amount of the added d7-internal standard allows for precise calculation of the analyte's concentration, correcting for any losses during sample workup. nih.gov

Derivatization Procedures for GC-MS Analysis (e.g., Methyloxime-Dimethylethylsilyl Ether Formation)

To improve the chromatographic properties and mass spectrometric sensitivity of C4 for GC-MS analysis, a derivatization step is essential. A common and effective procedure involves a two-step reaction. First, the keto group at the 3-position is protected by treating the extract with O-methylhydroxylamine hydrochloride to form a methyloxime. Following this, the hydroxyl group at the 7α-position is derivatized by silylation, for instance, using a dimethylethylsilylating agent. This process yields a methyloxime-dimethylethylsilyl (MO-DMES) ether derivative. nih.gov This derivatization increases the thermal stability and volatility of the compound, leading to better peak shape and enhanced sensitivity during GC-SIM-MS analysis. nih.gov

Method Validation and Performance Assessment in Research Settings

The use of 7α-Hydroxy-4-cholesten-3-one-d7 is integral to the rigorous validation of analytical methods developed for quantifying endogenous C4 in various biological matrices, such as serum and plasma. nih.govresearchgate.net These validation procedures are critical to ensure the reliability and reproducibility of the data in research and clinical settings. nih.govendocrine-abstracts.org

Evaluation of Analytical Sensitivity and Limits of Quantification (LoQ)

Analytical sensitivity is a key performance characteristic. For methods employing 7α-Hydroxy-4-cholesten-3-one-d7, the Lower Limit of Quantification (LoQ) — the lowest concentration that can be measured with acceptable accuracy and precision — has been established at low levels. For instance, an LC-MS/MS method for use in a routine laboratory demonstrated an LoQ of 1.5 nmol/L. oup.com Another LC-MS/MS method reported an LoQ of 5 nmol/L, which was sufficient to reliably quantitate concentrations up to 1000 nmol/L. endocrine-abstracts.org In human serum, methods have achieved an LLOQ of 0.200 ng/mL. celerion.com Furthermore, a high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay reported a lowest limit of detection of 0.04 ng/mL. nih.govnih.gov Derivatization techniques have pushed these limits even further; the detection limit for a picolinoyl ester derivative of C4 was found to be 100 fg, a sensitivity approximately 1,000 times greater than conventional HPLC-ultraviolet methods. nih.gov

Table 1: Analytical Sensitivity and Limits of Quantification (LoQ)

| Analytical Method | Matrix | LoQ / LLoD | Citation |

| LC-MS/MS | Serum | 1.5 nmol/L (LoQ) | oup.com |

| LC-MS/MS | Serum | 5 nmol/L (LoQ) | endocrine-abstracts.org |

| LC-MS/MS | Human Serum | 0.200 ng/mL (LLoQ) | celerion.com |

| HPLC-MS/MS | Serum | 0.04 ng/mL (LLoD) | nih.govnih.gov |

| LC-ESI-MS/MS | Serum | 100 fg (LOD) | nih.gov |

Assessment of Linearity and Establishment of Robust Calibration Ranges

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Methods using 7α-Hydroxy-4-cholesten-3-one-d7 as an internal standard consistently demonstrate excellent linearity over wide concentration ranges. An HPLC-MS/MS assay showed good linearity in the concentration range of 0–200 ng/mL, with correlation coefficients (r²) ranging from 0.9985 to 1. nih.govnih.gov Another LC-MS/MS method was linear up to 1095 nmol/L. oup.com Depending on the biological matrix and expected endogenous levels, specific calibration ranges are established. For preclinical studies, calibration curves were set at 1-200 ng/mL for rat plasma and 0.5-100 ng/mL for monkey plasma. researchgate.netresearchgate.net For human serum analysis, a range of 0.200-200 ng/mL has been validated. celerion.com

Table 2: Linearity and Calibration Ranges

| Matrix | Calibration Range | Correlation Coefficient (r²) | Citation |

| Serum | 0–200 ng/mL | 0.9985 to 1 | nih.govnih.gov |

| Not Specified | Up to 1095 nmol/L | Not Specified | oup.com |

| Rat Plasma | 1–200 ng/mL | Not Specified | researchgate.netresearchgate.net |

| Monkey Plasma | 0.5–100 ng/mL | Not Specified | researchgate.netresearchgate.net |

| Human Serum | 0.200–200 ng/mL | Not Specified | celerion.com |

Table 3: Accuracy and Precision Data for C4 Quantification

| QC Level | Concentration | Accuracy (%) | Precision (CV%) | Citation |

| LLOQ | 0.200 ng/mL | 98.0 | 10.1 | celerion.com |

| Surrogate | 0.600 ng/mL | 99.5 | 2.6 | celerion.com |

| Low | 5.90 ng/mL | 104.5 | 2.1 | celerion.com |

| Mid | 75.0 ng/mL | 100.1 | 3.9 | celerion.com |

| High | 150 ng/mL | 99.3 | 3.3 | celerion.com |

Investigation of Matrix Effects and Extraction Recovery Efficiency

Biological matrices like serum and plasma are complex and can interfere with the ionization of the analyte, a phenomenon known as the matrix effect, potentially compromising accuracy. The use of a stable isotope-labeled internal standard like 7α-Hydroxy-4-cholesten-3-one-d7 is the most effective way to compensate for these effects, as the standard is affected in the same way as the analyte. mdpi.com Multiple studies have concluded that their validated methods are free from significant matrix effects and interference. nih.govendocrine-abstracts.orgresearchgate.net

Extraction recovery is the efficiency of the analyte's extraction from the sample matrix. While it does not need to be 100%, it should be consistent and reproducible. In one LC-MS/MS method, the extraction recovery for both C4 and its d7-labeled internal standard was found to be approximately 60% and was consistent across low, medium, and high QC concentrations. celerion.com Another study reported a high average analytical recovery of 99% (within a range of 93–107%). nih.gov A separate analysis using serum spiked with C4 demonstrated a mean recovery of 93.4%. nih.gov

Studies on Pre-Analytical Stability of 7α-Hydroxy-4-cholesten-3-one in Research Samples Under Varied Storage Conditions

The accuracy of quantifying 7α-Hydroxy-4-cholesten-3-one (C4) as a biomarker is critically dependent on its stability during the pre-analytical phase, which encompasses the period from sample collection to analysis. researchgate.netnih.gov The use of a stable isotope-labeled internal standard, such as 7α-Hydroxy-4-cholesten-3-one-d7, is a cornerstone of advanced analytical methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring precise and accurate measurement by correcting for analyte loss during sample processing. nih.govnih.govbmj.com However, the integrity of the sample itself prior to analysis is paramount. Research has focused on determining the stability of C4 under various storage temperatures and conditions to establish standardized protocols for sample handling and transport.

Detailed Research Findings

Studies investigating the stability of C4 have examined its concentration in both unseparated whole blood and separated plasma or serum over time and across different temperature settings.

One significant study focused on the stability of C4 in unseparated blood from healthy volunteers, which was incubated at 20°C for up to 72 hours. bmj.combmj.com The findings indicated a gradual decline in C4 concentration over time. After 12 hours, the mean change from baseline was less than 5%, which was not considered significant. researchgate.netnih.gov However, the degradation became more pronounced with longer delays in processing. nih.govbmj.com After 48 hours, the mean change from baseline was a decrease of less than 9%, and by 72 hours, the concentration had declined by up to 14%. nih.govbmj.combmj.com These results suggest that while samples can be collected in primary and secondary care settings where immediate centrifugation is not possible, prolonged delays at ambient temperature should be avoided. nih.govbmj.com

Table 1: Stability of 7α-Hydroxy-4-cholesten-3-one in Unseparated Whole Blood at 20°C

This interactive table summarizes the mean percentage change in C4 concentration over time when stored at 20°C prior to separation. Data sourced from studies employing LC-MS/MS with a deuterated internal standard. bmj.combmj.com

| Storage Duration (Hours) | Mean Change in C4 Concentration (%) | 95% Confidence Intervals (%) |

| 2 | -1.2 | -2.4 to 0.0 |

| 4 | -1.1 | -2.0 to -0.2 |

| 8 | -2.3 | -3.3 to -1.3 |

| 12 | -2.6 | -4.6 to -0.6 |

| 24 | -4.4 | -6.4 to -2.4 |

| 48 | -8.9 | -10.7 to -7.2 |

| 72 | -12.6 | -14.3 to -10.8 |

Further investigations have established stability profiles for separated plasma and serum, which are the preferred matrices for C4 analysis. These studies confirm that proper storage post-centrifugation is crucial for maintaining analyte integrity. For instance, C4 in plasma is reported to be stable for up to 8.5 hours at ambient temperature and for 68 hours when refrigerated. ohsu.edu Another study found that the change in plasma C4 concentration at 4°C was less than 10% within a 7-day period. researchgate.net For long-term storage, freezing the samples is the standard and effective practice. ohsu.edu

The resilience of C4 to multiple freeze-thaw cycles has also been evaluated. These studies are designed to mimic conditions where a sample might be repeatedly frozen and thawed for various analyses. cancer.govvicihealthsciences.com Research indicates that C4 is stable in human serum through cumulative freeze-thaw and benchtop exposures, which is a critical attribute for robust clinical and research laboratory workflows. celerion.com

Table 2: Pre-Analytical Stability of 7α-Hydroxy-4-cholesten-3-one in Separated Plasma/Serum

This interactive table provides a summary of stability findings for C4 in processed samples under different storage conditions. ohsu.eduresearchgate.netcelerion.com

| Matrix | Storage Condition | Duration | Stability Finding |

| Plasma | Ambient Temperature | Up to 8.5 hours | Stable |

| Plasma | Refrigerated (2-8°C) | Up to 68 hours | Stable |

| Plasma | Refrigerated (4°C) | Up to 7 days | Change < 10% |

| Serum/Plasma | Frozen | Long-term | Stable |

| Serum | Freeze-Thaw Cycles | Cumulative | Stable |

Investigations into Bile Acid Biosynthesis and Metabolic Flux Using 7α Hydroxy 4 Cholesten 3 One D7

Elucidation of Hepatic Cholesterol 7α-Hydroxylase (CYP7A1) Activity in Experimental Models

The synthesis of bile acids from cholesterol is a multi-step process initiated in the liver by the enzyme cholesterol 7α-hydroxylase (CYP7A1). wikipedia.org This enzyme, located in the endoplasmic reticulum, catalyzes the first and rate-limiting step in the classic bile acid synthesis pathway, converting cholesterol into 7α-hydroxycholesterol. wikipedia.orgnih.gov Subsequently, another enzyme, 3β-hydroxysteroid dehydrogenase, converts 7α-hydroxycholesterol into 7α-hydroxy-4-cholesten-3-one (C4). researchgate.net The measurement of C4 levels in peripheral blood has emerged as a reliable surrogate marker for the activity of CYP7A1. nih.gov

Correlation of 7α-Hydroxy-4-cholesten-3-one Levels with Bile Acid Synthesis Rates in Research Studies

Clinical studies have demonstrated that conditions associated with high bile acid production, such as treatment with the bile acid sequestrant cholestyramine or following ileal resection, result in significantly elevated plasma C4 levels. nih.gov Conversely, diseases characterized by low bile acid synthesis, like extrahepatic cholestasis and liver cirrhosis, are associated with markedly lower C4 concentrations. nih.gov

A strong correlation (r = 0.929) has been observed between serum C4 levels and the enzymatic activity of hepatic CYP7A1 at steady-state conditions. nih.gov Further studies have confirmed this strong positive linear correlation between serum C4 and the synthesis rates of both cholic acid (r = 0.59) and chenodeoxycholic acid (r = 0.75), as well as the total primary bile acid synthesis rate (r = 0.83). nih.gov This correlation was even stronger when patients with chronic cholestatic liver disease were included in the analysis. nih.gov In hyperlipidemic patients, a very strict correlation (r=0.81) was found between plasma C4 levels and in vivo cholesterol 7α-hydroxylation rates. unimore.it

However, in the presence of hypercholesterolemia, the ratio of plasma 7α-hydroxy-4-cholesten-3-one to cholesterol may serve as a more accurate marker for hepatic CYP7A1 activity than the absolute C4 concentration alone. researchgate.netnih.gov

Table 1: Correlation of Plasma 7α-Hydroxy-4-cholesten-3-one Levels with Bile Acid Synthesis Rates in Various Conditions

| Condition | Plasma 7α-Hydroxy-4-cholesten-3-one Levels | Corresponding Bile Acid Synthesis Rate |

|---|---|---|

| Healthy Subjects (Median) | 12 ng/ml | Normal |

| Cholestyramine Treatment | 188 ng/ml (range 54-477) | High |

| Ileal Resection | 397 ng/ml (range 128-750) | High |

| Extrahepatic Cholestasis | <1.5 ng/ml (range <0.9-3) | Low |

| Liver Cirrhosis | <1.5 ng/ml (range <0.9-38) | Low |

Analysis of Diurnal Variation in Bile Acid Synthesis using 7α-Hydroxy-4-cholesten-3-one as a Research Marker

The synthesis of bile acids exhibits a distinct diurnal rhythm, a phenomenon that has been effectively studied using 7α-hydroxy-4-cholesten-3-one as a marker. wikipedia.orgnih.gov Research in human volunteers has revealed that serum C4 levels show two significant peaks during a 24-hour period, one around 1:00 pm and a second at approximately 9:00 pm, with levels rising two- to four-fold above baseline. nih.gov These levels then decline during the night and return to baseline the following morning. nih.gov

This daytime peak in bile acid synthesis is notably asynchronous with the rhythm of cholesterol synthesis, which peaks at night. nih.gov This finding highlights a significant species difference in the regulation of cholesterol homeostasis, as rodents exhibit synchronous diurnal rhythms for both processes. nih.gov The diurnal variation of C4 is not influenced by postprandial increases in serum bile acids and persists even in individuals who have undergone cholecystectomy. nih.gov A systematic review of multiple studies confirmed the diurnal rhythm of C4 with daytime peaks, in contrast to cholesterol synthesis markers which peak nocturnally. mdpi.comnih.gov

Characterization of Downstream Enzymatic Transformations of 7α-Hydroxy-4-cholesten-3-one

Following its formation, 7α-hydroxy-4-cholesten-3-one stands at a critical juncture in the bile acid synthesis pathway, where its fate determines the ultimate composition of the primary bile acid pool.

Role of 7α-Hydroxycholest-4-en-3-one 12α-Hydroxylase (CYP8B1) in Bile Acid Diversification

The enzyme sterol 12α-hydroxylase, also known as CYP8B1, plays a pivotal role in diversifying the bile acid profile. researchgate.netwikipedia.org Located in the endoplasmic reticulum, CYP8B1 catalyzes the 12α-hydroxylation of 7α-hydroxy-4-cholesten-3-one. wikipedia.orguniprot.org This reaction converts C4 into 7α,12α-dihydroxycholest-4-en-3-one. researchgate.netwikipedia.org The activity of CYP8B1 is a key determinant of the relative amounts of the two primary bile acids, cholic acid and chenodeoxycholic acid. wikipedia.org

Application of 7α-Hydroxy-4-cholesten-3-one-d7 in Metabolic Flux Analysis and Pathway Tracing

The isotopically labeled compound, 7α-Hydroxy-4-cholesten-3-one-d7, is an invaluable tool for metabolic flux analysis and pathway tracing studies. By introducing this labeled intermediate into biological systems, researchers can accurately trace its conversion into downstream products, such as cholic acid and chenodeoxycholic acid.

For example, studies involving the intravenous administration of radiolabeled 7α-hydroxy-4-cholesten-3-one have been instrumental in confirming its role as a direct precursor to both cholic and chenodeoxycholic acids. nih.govosti.gov Such tracer studies allow for the precise quantification of the flux through different branches of the bile acid synthesis pathway. The use of stable isotope-labeled compounds like the d7 variant, coupled with sensitive analytical techniques such as mass spectrometry, enables detailed investigation into the regulation and potential dysregulation of these pathways in various metabolic diseases. nih.gov This approach provides a dynamic view of bile acid metabolism that is not attainable through the measurement of static metabolite concentrations alone.

Research on Extrahepatic Metabolism of 7α-Hydroxy-4-cholesten-3-one

Pioneering research has provided definitive evidence for the extrahepatic metabolism of 7α-Hydroxy-4-cholesten-3-one. A landmark study involving catheterization of healthy fasting volunteers demonstrated a significant arteriovenous difference in the concentration of this bile acid precursor. The levels of C4 were found to be slightly but statistically significantly higher in the hepatic vein compared to the brachial artery, indicating a net uptake and metabolism of C4 by extrahepatic tissues. nih.gov This finding challenged the conventional understanding that C4 metabolism is exclusively a hepatic process.

In contrast to C4, the study found that the levels of its precursor, 7α-hydroxycholesterol, were the same in both the hepatic vein and the brachial artery. nih.gov This suggests that the extrahepatic contribution to bile acid synthesis likely involves the uptake and conversion of circulating C4, rather than the de novo synthesis from cholesterol in peripheral tissues.

The development of highly sensitive and specific analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing isotope dilution with 7α-Hydroxy-4-cholesten-3-one-d7 as an internal standard, has been pivotal in enabling such precise measurements of C4 concentrations in various biological compartments. nih.gov

While direct tracer studies detailing the metabolic fate of administered 7α-Hydroxy-4-cholesten-3-one-d7 in specific extrahepatic tissues are not extensively documented in the available literature, the established arteriovenous difference provides a strong foundation for the existence of this metabolic pathway. The enzymes responsible for the further conversion of C4 into primary bile acids, such as cholic acid and chenodeoxycholic acid, are known to be present in various extrahepatic tissues, albeit at lower levels than in the liver. wikipedia.orgnih.gov This enzymatic machinery provides a plausible mechanism for the observed extrahepatic metabolism of C4.

The following table summarizes the key findings from the seminal study demonstrating the extrahepatic metabolism of 7α-Hydroxy-4-cholesten-3-one.

| Parameter | Brachial Artery Concentration (ng/mL) | Hepatic Vein Concentration (ng/mL) | Significance |

| 7α-Hydroxy-4-cholesten-3-one (C4) | Lower | Slightly but Significantly Higher | p < 0.05 |

| 7α-Hydroxycholesterol | No Significant Difference | No Significant Difference | Not Significant |

This table is based on the findings that levels of 7α-hydroxy-4-cholesten-3-one were slightly but significantly higher in the hepatic vein than in the brachial artery, while its precursor showed no such difference, indicating a net extrahepatic metabolism of C4. nih.gov

Applications of 7α Hydroxy 4 Cholesten 3 One D7 in Pre Clinical and Mechanistic Metabolic Research

Studies in Animal Models of Bile Acid Dysregulation

The use of 7α-Hydroxy-4-cholesten-3-one-d7 as an internal standard has been instrumental in studies involving animal models to investigate disorders related to bile acid metabolism.

Investigative Research on Bile Acid Malabsorption Mechanisms in Canine Models

Bile acid malabsorption is a recognized cause of chronic diarrhea in humans, and there is clinical suspicion of its occurrence in dogs. nih.gov Research into this condition in canine models has been facilitated by the ability to accurately measure serum concentrations of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis. nih.govnih.gov In these studies, 7α-Hydroxy-4-cholesten-3-one-d7 is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to ensure the precision of the C4 measurements. nih.govresearchgate.net

A pilot study investigating serum C4 as a potential marker for bile acid malabsorption in dogs with chronic diarrhea demonstrated the feasibility of this approach. nih.govnih.gov The study included clinically healthy control dogs and dogs with a history of chronic diarrhea. nih.gov The key findings from this investigative research are summarized in the table below.

| Canine Group | Number of Subjects | Key Finding | Implication |

|---|---|---|---|

| Clinically Healthy Control Dogs | 20 | Established a reference range for serum C4 concentrations. | Provides a baseline for identifying abnormal C4 levels in dogs with suspected bile acid malabsorption. |

| Dogs with Chronic Diarrhea | 17 | 17.6% (3 out of 17) of dogs had significantly elevated serum C4 concentrations compared to the healthy control range. nih.govnih.gov | Suggests that bile acid malabsorption may be a clinically relevant and underdiagnosed cause of chronic diarrhea in dogs. nih.govnih.govresearchgate.net |

These findings, made possible by the accurate quantification using 7α-Hydroxy-4-cholesten-3-one-d7, suggest that measuring serum C4 could be a valuable diagnostic tool in veterinary gastroenterology for identifying dogs that may benefit from therapies targeting bile acid malabsorption. nih.govnih.govresearchgate.net

Assessment of Bile Acid Synthesis Modulation in Rodent and Non-Human Primate Models

While specific studies detailing the use of 7α-Hydroxy-4-cholesten-3-one-d7 in non-human primate models were not prevalent in the reviewed literature, its application in rodent models, such as rabbits, has provided significant insights into the regulation of bile acid synthesis. nih.gov These studies often investigate the relationship between plasma levels of 7α-hydroxy-4-cholesten-3-one and the activity of key enzymes in the bile acid synthesis pathway, particularly cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme. nih.govwikipedia.org

In a study using New Zealand white rabbits, researchers explored whether plasma 7α-hydroxy-4-cholesten-3-one levels accurately reflect hepatic CYP7A1 activity, especially in the context of hypercholesterolemia. nih.gov The use of a deuterated internal standard like 7α-Hydroxy-4-cholesten-3-one-d7 is critical for the underlying analytical methods to quantify the endogenous compound accurately.

The research in these models has demonstrated that plasma concentrations of 7α-hydroxy-4-cholesten-3-one generally correlate with the rates of bile acid synthesis. nih.govnih.gov However, in states of high plasma cholesterol, the absolute concentration of 7α-hydroxy-4-cholesten-3-one may be elevated due to the increased substrate pool, even when the actual enzymatic activity of CYP7A1 is downregulated. nih.gov The study in rabbits concluded that the ratio of plasma 7α-hydroxy-4-cholesten-3-one to total plasma cholesterol provides a more accurate index of hepatic CYP7A1 activity in hypercholesterolemic conditions. nih.gov

Exploration of Regulatory Mechanisms in Bile Acid Homeostasis

The precise measurement of 7α-hydroxy-4-cholesten-3-one, enabled by its deuterated standard, is crucial for elucidating the intricate regulatory networks governing bile acid homeostasis.

Interactions with Nuclear Receptors and Signaling Pathways (e.g., Pregnane (B1235032) X Receptor - PXR)

Research has identified 7α-hydroxy-4-cholesten-3-one as a signaling molecule that interacts with nuclear receptors, most notably the Pregnane X Receptor (PXR). nih.gov PXR is a key regulator of xenobiotic and endobiotic metabolism. frontiersin.orgnih.gov

A significant study revealed that 7α-hydroxy-4-cholesten-3-one is an efficacious activator of mouse PXR, but not human PXR, at concentrations tested. nih.gov This species-specific difference may explain why certain metabolic responses to bile acid accumulation are observed in mice but not in humans under similar pathological conditions. nih.gov The study also demonstrated that 7α-hydroxy-4-cholesten-3-one can directly bind to the mouse PXR ligand-binding domain. nih.gov

| Nuclear Receptor | Species Specificity of Activation by 7α-hydroxy-4-cholesten-3-one | Key Research Finding |

|---|---|---|

| Pregnane X Receptor (PXR) | Activates mouse PXR; does not activate human PXR at tested concentrations. nih.gov | Directly binds to mouse PXR, suggesting a role as an endogenous ligand. nih.gov |

| Farnesoid X Receptor (FXR) | No activation of mouse or human FXR. nih.gov | Highlights the specificity of 7α-hydroxy-4-cholesten-3-one for certain nuclear receptors. |

The activation of PXR by this bile acid precursor suggests a feed-forward regulatory loop where the accumulation of potentially toxic bile acid intermediates induces their own metabolism and detoxification, a process regulated by PXR target genes. nih.gov

Analysis of Feedback Regulation in Cholesterol and Bile Acid Metabolism

The synthesis of bile acids from cholesterol is a tightly controlled process, subject to negative feedback regulation by bile acids themselves. nih.gov Serum levels of 7α-hydroxy-4-cholesten-3-one are considered a reliable surrogate marker for the rate of bile acid synthesis. nih.govnih.govdeepdyve.com When bile acids are lost from the enterohepatic circulation, as in bile acid malabsorption, the feedback inhibition on CYP7A1 is reduced, leading to an upregulation of bile acid synthesis and consequently, an increase in serum 7α-hydroxy-4-cholesten-3-one concentrations. wikipedia.org

Therefore, the quantification of this intermediate, using 7α-Hydroxy-4-cholesten-3-one-d7 as a standard, is a powerful tool to study the feedback regulation of this pathway. caymanchem.com An increase in its levels signifies a disruption in the normal feedback loop, providing insights into the pathophysiology of various gastrointestinal disorders. metabolon.comelsevierpure.com

Investigative Research in Specific Genetic Disorders Affecting Sterol Metabolism

The role of 7α-hydroxy-4-cholesten-3-one has been investigated in the context of certain genetic disorders that affect sterol metabolism, such as cerebrotendinous xanthomatosis (CTX). nih.govnih.gov CTX is a rare autosomal recessive lipid storage disease caused by mutations in the CYP27A1 gene, which encodes the sterol 27-hydroxylase enzyme. nih.gov This enzymatic defect disrupts the normal bile acid synthesis pathway. nih.govnih.gov

In patients with CTX, the blockage of the alternative bile acid synthesis pathway leads to the accumulation of upstream intermediates, including 7α-hydroxy-4-cholesten-3-one. nih.govnih.gov Research has shown that in CTX, 7α-hydroxy-4-cholesten-3-one is shunted into a pathway leading to the formation and accumulation of cholestanol (B8816890), a hallmark of the disease. nih.govnih.gov

A study involving a patient with CTX used isotopically labeled precursors to trace the metabolic fate of these compounds. nih.gov While this specific study used [G-3H]7α-hydroxy-4-cholesten-3-one, the principle of using labeled compounds to follow metabolic pathways is central. The accurate measurement of endogenous levels of 7α-hydroxy-4-cholesten-3-one, for which the d7-labeled standard is used in modern analytical methods, is crucial for diagnosing and monitoring the biochemical abnormalities in CTX. nih.gov

| Genetic Disorder | Affected Enzyme | Role of 7α-hydroxy-4-cholesten-3-one | Key Research Finding |

|---|---|---|---|

| Cerebrotendinous Xanthomatosis (CTX) | Sterol 27-hydroxylase (CYP27A1) | Accumulates due to the enzymatic block and serves as a precursor for cholestanol formation. nih.govnih.gov | Demonstrates a pathogenic role for this intermediate in the development of cholestanol deposits. nih.gov |

Understanding Aberrant Sterol Metabolism in Cerebrotendinous Xanthomatosis (CTX) Models

Cerebrotendinous Xanthomatosis (CTX) is a rare, autosomal recessive genetic disorder characterized by a deficiency in the mitochondrial enzyme sterol 27-hydroxylase, which is caused by mutations in the CYP27A1 gene. wikipedia.orgresearchgate.net This enzyme is crucial for the normal synthesis of bile acids from cholesterol. wikipedia.org Its dysfunction disrupts the bile acid pathway, leading to a significant reduction in the production of primary bile acids like chenodeoxycholic acid and an accumulation of earlier intermediates. wikipedia.orgnih.gov

One of the most significant biochemical hallmarks of CTX is the marked elevation of 7α-hydroxy-4-cholesten-3-one in the blood. nih.gov Research models, both preclinical and clinical, rely on the precise measurement of this accumulated sterol to understand the pathophysiology of the disease. In this context, 7α-Hydroxy-4-cholesten-3-one-d7 is indispensable. It is used as an internal standard in isotope dilution mass spectrometry, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to accurately quantify the concentration of endogenous 7α-hydroxy-4-cholesten-3-one in biological samples such as plasma. caymanchem.comohsu.edu

The use of this deuterated standard corrects for variations in sample preparation and instrument response, ensuring that the measured levels of the non-labeled compound are accurate. This precision has allowed researchers to confirm the utility of 7α-hydroxy-4-cholesten-3-one as a sensitive and specific biomarker for CTX. ohsu.edu Studies have demonstrated that its levels are dramatically higher in untreated CTX patients compared to healthy individuals, making its quantification a reliable method for diagnosis and for monitoring the biochemical response to treatment. ohsu.edunih.gov

Table 1: Research Findings on 7α-hydroxy-4-cholesten-3-one Levels in CTX

| Finding | Methodology | Significance in CTX Research | Reference |

|---|---|---|---|

| Serum levels of 7α-hydroxy-4-cholesten-3-one are markedly elevated in patients with CTX. | Isotope dilution-mass spectrometry. | Establishes the compound as a key accumulated intermediate due to sterol 27-hydroxylase deficiency. | nih.gov |

| The mean plasma concentration of 7α-hydroxy-4-cholesten-3-one in untreated CTX patients was 107-fold higher than in unaffected subjects. | Quantification via LC-ESI-MS/MS using a deuterated internal standard. | Highlights the compound's utility as a robust diagnostic marker for CTX. | ohsu.edu |

| Treatment of CTX patients with chenodeoxycholic acid reduced the elevated serum levels of 7α-hydroxy-4-cholesten-3-one by over 80%. | Isotope dilution-mass spectrometry. | Demonstrates the compound's value in monitoring the efficacy of therapeutic interventions. | nih.gov |

Elucidating Metabolic Precursor Accumulation and its Research Implications

The accumulation of 7α-hydroxy-4-cholesten-3-one in CTX is not merely a diagnostic marker; it is a central event in the disease's pathogenesis. Research suggests that because the primary bile acid synthesis pathway is blocked, this precursor is shunted into an alternative metabolic route. nih.gov This novel pathway is believed to be responsible for the overproduction of cholestanol, the lipid that accumulates in tendons, the brain, and other tissues, causing the severe clinical manifestations of CTX. wikipedia.orgnih.gov

The proposed aberrant pathway is as follows: 7α-hydroxycholesterol → 7α-hydroxy-4-cholesten-3-one → cholesta-4,6-dien-3-one (B116434) → 4-cholesten-3-one (B1668897) → cholestanol. nih.gov To investigate this hypothesis and understand the flux through this alternative route, it is essential to accurately measure the pool size of the precursor, 7α-hydroxy-4-cholesten-3-one.

This is where the application of 7α-Hydroxy-4-cholesten-3-one-d7 as an internal standard becomes critical. By enabling precise quantification, it allows researchers to:

Establish a baseline for the degree of precursor accumulation in CTX models. ohsu.edu

Investigate the direct relationship between the concentration of 7α-hydroxy-4-cholesten-3-one and the rate of cholestanol formation. nih.gov

Assess how therapies, such as the administration of chenodeoxycholic acid, impact the levels of this precursor, thereby providing insight into the mechanism by which the therapy reduces cholestanol accumulation. nih.govnih.gov

The research implication is profound: by accurately measuring this key metabolic precursor, scientists can better understand the biochemical cascade that leads to the pathology of CTX. This knowledge is fundamental for developing and evaluating new therapeutic strategies aimed at preventing the devastating neurological and systemic consequences of the disease. The use of 7α-Hydroxy-4-cholesten-3-one-d7 provides the analytical rigor required for these critical mechanistic studies. ohsu.eduresearchgate.net

Table 2: Research Implications of Quantifying 7α-hydroxy-4-cholesten-3-one Accumulation

| Research Area | Role of 7α-Hydroxy-4-cholesten-3-one-d7 | Research Implication | Reference |

|---|---|---|---|

| Pathogenesis of CTX | Enables accurate measurement of the accumulated precursor, 7α-hydroxy-4-cholesten-3-one. | Allows for the study of the alternative metabolic pathway leading to cholestanol formation. | nih.gov |

| Biomarker Development | Serves as an internal standard for LC-MS/MS assays. | Validates 7α-hydroxy-4-cholesten-3-one as a sensitive and specific biomarker for diagnosing CTX. | ohsu.edu |

| Therapeutic Monitoring | Allows for precise tracking of 7α-hydroxy-4-cholesten-3-one levels during treatment. | Provides a quantitative measure of the biochemical response to therapies like chenodeoxycholic acid administration. | nih.govnih.gov |

Future Directions and Emerging Research Avenues for 7α Hydroxy 4 Cholesten 3 One D7

Development of High-Throughput Analytical Platforms for Research Screening of Metabolic Modulators

The demand for rapid and reliable methods to assess bile acid metabolism has driven the development of high-throughput analytical platforms. The use of 7α-Hydroxy-4-cholesten-3-one-d7 is integral to these advancements, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govnih.gov

Recent research has focused on creating simple, robust, and high-throughput LC-MS/MS methods capable of quantifying C4 in plasma and serum from various species, including rats, monkeys, and humans. researchgate.netnih.gov These methods often employ a 96-well plate format, allowing for the simultaneous processing of numerous samples. researchgate.netnih.gov By incorporating 7α-Hydroxy-4-cholesten-3-one-d7 as an internal standard, researchers can achieve high accuracy, precision, and sensitivity, with detection limits as low as 0.04 ng/mL. nih.govnih.gov

The establishment of these high-throughput platforms is crucial for large-scale screening of metabolic modulators. By accurately measuring fluctuations in C4 levels, which directly reflect the rate-limiting step of bile acid synthesis, researchers can efficiently screen compound libraries for potential therapeutic agents that target this pathway. researchgate.netnih.gov This capability is vital for identifying new treatments for conditions characterized by dysregulated bile acid metabolism.

| Analytical Platform Characteristics | Description | Reference |

| Methodology | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netnih.govnih.gov |

| Format | 96-well plates for increased sample throughput. | researchgate.netnih.gov |

| Internal Standard | 7α-Hydroxy-4-cholesten-3-one-d7 ensures accuracy and precision. | researchgate.netnih.gov |

| Application | Screening for modulators of bile acid synthesis; diagnostic biomarker for bile acid malabsorption. | researchgate.netnih.govnih.gov |

| Sensitivity | Lower limit of detection reported at 0.04 ng/mL. | nih.gov |

Integration with Multi-Omics Approaches in Systems Biology and Metabolic Profiling Studies

The study of metabolic diseases is increasingly reliant on systems biology, which integrates multiple data streams ("omics") to create a holistic picture of biological processes. In this context, the precise measurement of C4, enabled by its deuterated standard, provides a key data point for metabolic profiling and lipidomics. medchemexpress.comhmdb.ca

Future research will focus on integrating C4 quantification with other omics data, such as genomics, transcriptomics, and proteomics. This multi-omics approach can uncover complex regulatory networks and novel biomarkers. For instance, serum C4 levels are known to be regulated by fibroblast growth factor-19 (FGF-19), which provides feedback inhibition of the CYP7A1 enzyme. nih.govwikipedia.org By correlating C4 concentrations with genomic data (e.g., polymorphisms in the FGF-19 or CYP7A1 genes) and proteomic data, researchers can gain deeper insights into the mechanisms underlying bile acid dysregulation in diseases like irritable bowel syndrome (IBS) and non-alcoholic fatty liver disease (NAFLD). nih.gov

This integrated approach will enhance the utility of C4 as a biomarker, moving beyond a simple measure of bile acid synthesis to become an indicator of the complex interplay between different biological systems.

Advanced Stable Isotope Tracing Methodologies for Comprehensive Metabolic Pathway Mapping

While 7α-Hydroxy-4-cholesten-3-one-d7 is primarily used for quantification via isotope dilution, its potential in advanced stable isotope tracing studies is an emerging area of research. nih.gov Such studies are designed to map the flow of metabolites through complex biochemical networks.

Advanced methodologies may involve the use of multiply labeled precursors. For example, by using cholesterol labeled with one isotope (e.g., ¹³C) and administering deuterated intermediates like 7α-Hydroxy-4-cholesten-3-one-d7, researchers could simultaneously trace the de novo synthesis pathway and the subsequent conversion steps. This would provide a dynamic and highly detailed map of metabolic flux.

These techniques can be applied to investigate branching points in steroid metabolism. For instance, studies have explored the conversion of C4 into primary bile acids (cholic acid and chenodeoxycholic acid) versus its potential role in alternative pathways, such as the formation of cholestanol (B8816890) in cerebrotendinous xanthomatosis. nih.gov Using advanced tracing with compounds like 7α-Hydroxy-4-cholesten-3-one-d7 and other isotopologues (e.g., ¹³C-labeled versions sigmaaldrich.com) will be instrumental in precisely delineating the contributions of different pathways to various metabolic pools in both healthy and diseased states.

Novel Research Applications in Steroid Hormonogenesis and Lipid Biology Beyond Bile Acid Synthesis

Emerging evidence suggests that the role of 7α-Hydroxy-4-cholesten-3-one may extend beyond its established function as a bile acid intermediate. medchemexpress.comwikipedia.org One of the most significant findings is its activity as an agonist for the pregnane (B1235032) X receptor (PXR). medchemexpress.com PXR is a nuclear receptor that functions as a sensor for a wide array of endogenous and xenobiotic compounds, playing a key role in regulating drug metabolism and transport, as well as steroid and lipid homeostasis.

The agonistic activity of C4 on PXR suggests it may have a signaling role, potentially influencing the expression of genes involved in its own metabolism or in broader pathways of steroid hormonogenesis and lipid biology. This opens up a new avenue of research to explore C4 as a signaling molecule that could link bile acid synthesis with other metabolic processes, including the regulation of other nuclear receptors and the metabolism of steroid hormones.

Furthermore, research into metabolic disorders like cerebrotendinous xanthomatosis has highlighted alternative metabolic fates for C4. In this condition, elevated levels of C4 are observed, and it is implicated in a pathway that may contribute to the accumulation of cholestanol. nih.govnih.gov Investigating these non-canonical pathways, using 7α-Hydroxy-4-cholesten-3-one-d7 as a tool for quantification and tracing, will be crucial for understanding the pathophysiology of such diseases and exploring its broader significance in lipid biology.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for preparing stable stock solutions of 7α-Hydroxy-4-cholesten-3-one-d7?

- Answer : Stock solutions should be prepared in chloroform or methanol, as these solvents ensure solubility and stability . Aliquot solutions into small, light-protected vials and store at -20°C to minimize freeze-thaw degradation. Validate stability using HPLC or LC-MS every 6 months, comparing peak integrity to fresh preparations.

Q. How can researchers verify the structural integrity of 7α-Hydroxy-4-cholesten-3-one-d7 prior to experimental use?

- Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration at the 7α-hydroxyl position and ensure no isotopic scrambling. Cross-reference spectral data with published deuterated sterol profiles (e.g., Pedersen et al., 2000) . Mass spectrometry (MS) can further validate molecular weight (MW = 401.67 g/mol) and isotopic purity.

Q. What are the best practices for handling 7α-Hydroxy-4-cholesten-3-one-d7 to avoid contamination in lipidomics workflows?

- Answer : Use glassware pre-rinsed with chloroform/methanol (2:1 v/v) to prevent lipid adsorption. Perform all steps under inert gas (N₂/Ar) to limit oxidation. Include a solvent blank in each experiment to detect carryover, and validate cleanliness via LC-MS background scans .

Advanced Research Questions

Q. How can isotopic effects of deuterium in 7α-Hydroxy-4-cholesten-3-one-d7 influence its metabolic tracing in bile acid synthesis studies?

- Answer : Deuterium at the 7α position may alter enzyme kinetics (e.g., CYP7A1 activity) due to kinetic isotope effects (KIE). Conduct parallel experiments with non-deuterated analogs to quantify rate differences. Use tandem mass spectrometry to track deuterium retention in downstream metabolites (e.g., chenodeoxycholic acid) .

Q. What strategies resolve contradictions in reported tissue-specific clearance rates of 7α-Hydroxy-4-cholesten-3-one-d7 across preclinical models?

- Answer : Standardize sampling intervals and matrices (plasma vs. liver homogenates) across studies. Use isotope dilution calibration curves with matrix-matched standards to correct for extraction efficiency variations. Meta-analyze data from Nestel et al. (1975) and Ellegard et al. (1991) to identify species- or diet-dependent pharmacokinetic patterns .

Q. How should researchers design cross-species comparative studies to evaluate 7α-Hydroxy-4-cholesten-3-one-d7 as a biomarker for cholesterol homeostasis?

- Answer : Select species with divergent CYP7A1 expression (e.g., rodents vs. primates). Dose cohorts with deuterated tracer and measure enrichment in fecal bile acids via GC-MS. Normalize data to hepatic cholesterol pool size and account for dietary cholesterol intake using multivariate regression .

Q. What analytical pipelines are recommended for untargeted identification of novel 7α-Hydroxy-4-cholesten-3-one-d7 metabolites in high-fat diet models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.